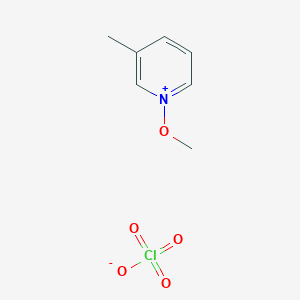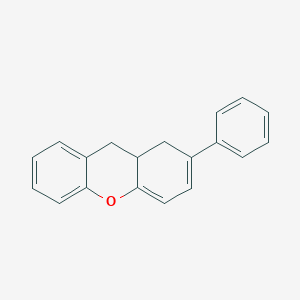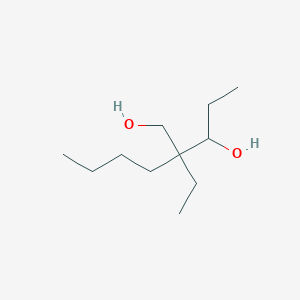
Benzene, 1,1'-(diphenoxymethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(diphenoxymethylene)bis- is an organic compound characterized by the presence of two benzene rings connected through a diphenoxymethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(diphenoxymethylene)bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(diphenoxymethylene)bis- may involve large-scale reactors and continuous flow processes to maintain consistent quality and high throughput. The use of automated systems for reagent addition and temperature control is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(diphenoxymethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Br2, Cl2) with iron (Fe) or aluminum chloride (AlCl3) catalysts, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(diphenoxymethylene)bis- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(diphenoxymethylene)bis- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated by the formation of intermediates that can undergo further transformations, leading to the desired products. The specific pathways and targets depend on the nature of the reactions and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(diazomethylene)bis-: Similar structure but with a diazomethylene bridge.
Benzene, 1,1’-(oxybis(methylene))bis-: Contains an oxybis(methylene) bridge instead of diphenoxymethylene.
Benzene, 1,1’-(oxydiethylidene)bis-: Features an oxydiethylidene bridge.
Uniqueness
Benzene, 1,1’-(diphenoxymethylene)bis- is unique due to its specific diphenoxymethylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59550-02-6 |
|---|---|
Molekularformel |
C25H20O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[diphenoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C25H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,26-23-17-9-3-10-18-23)27-24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
RWKQDRCQHVKIHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)





![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)

![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
